Welcome to the BenchChem Online Store!
molecular formula C10H14N2O B3051490 Benzoic acid, 2-isopropylhydrazide CAS No. 3408-21-7

Benzoic acid, 2-isopropylhydrazide

Cat. No. B3051490
M. Wt: 178.23 g/mol
InChI Key: JEDFDJQCNTWWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07485752B2

Procedure details

A solution of benzoylhydrazine (10 g, 73.45 mmol) in hexane (200 ml) was treated with acetone (54 mL, 734.5 mmol) and refluxed overnight. The precipitate was collected by suction filtration to afford a white solid which was treated with TFA (200 ml) and triethylsilane (24 mL, 149.24 mmol) at 60° C. overnight. The reaction mixture was concentrated under reduced pressure. The residue was partitioned between DCM and 1N NaOH. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to afford the product as a white solid (9.31 g, 71%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:11][C:12]([CH3:14])=O.C(O)(C(F)(F)F)=O.C([SiH](CC)CC)C>CCCCCC>[CH:12]([NH:10][NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:14])[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Name
Quantity
54 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
to afford a white solid which
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM and 1N NaOH
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NNC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.31 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.